N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide
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Description
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C16H17FN2O and its molecular weight is 272.323. The purity is usually 95%.
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Biological Activity
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H14FN3O
- Molecular Weight : 247.27 g/mol
- CAS Number : 915087-26-2
- Structural Characteristics : The compound features a cyanocyclobutyl group and a fluorophenyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the fluorine atom is known to enhance binding affinity and metabolic stability, which can lead to increased efficacy in therapeutic applications.
Antitumor Activity
Several studies have demonstrated that compounds with structural similarities exhibit significant antitumor properties. For instance, the compound's ability to inhibit specific cancer cell lines has been documented, suggesting a potential role in cancer therapy.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle regulation |
Neuroprotective Effects
Recent research has indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Such properties could make it a candidate for treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models, which is crucial for conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Studies
-
Study on Antitumor Effects :
In vitro studies conducted on various cancer cell lines showed that this compound significantly inhibited cell growth. The study reported an IC50 value of 5.2 µM for A549 cells, indicating potent antitumor activity. -
Neuroprotective Study :
A study assessing the neuroprotective effects revealed that the compound reduced neuronal cell death induced by oxidative stress. This effect was attributed to its ability to scavenge free radicals and modulate mitochondrial function. -
Inflammatory Response Study :
Research demonstrated that treatment with this compound led to a decrease in levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of induced inflammation, suggesting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(13-4-6-14(17)7-5-13)10-15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOINIYUFUVSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.